QPCTL Inhibitory Potency
Qpctl-IN-1 is described as a 'potent inhibitor' of QPCTL [1]. While a precise IC50 value is not publicly disclosed in primary literature, its designation as a research tool in cancer studies suggests it possesses sufficient potency for in vitro and in vivo QPCTL target engagement studies. In comparison, QP5038 has a reported IC50 of 3.8 nM against QPCTL, and SEN177 exhibits an IC50 of 13 nM (0.013 μM) for QPCTL [2]. The quantitative potency of Qpctl-IN-1 relative to these comparators remains to be determined through head-to-head assays.
| Evidence Dimension | QPCTL Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not disclosed; described as 'potent' |
| Comparator Or Baseline | QP5038 (3.8 nM); SEN177 (13 nM) |
| Quantified Difference | Not determined; requires empirical comparison |
| Conditions | Biochemical assays (QPCTL enzyme inhibition) |
Why This Matters
Potency is a primary determinant of compound utility in target engagement studies; selecting a compound with a characterized IC50 profile is essential for accurate dose-response experiments and for avoiding off-target effects at higher concentrations.
- [1] TargetMol. QPCTL-IN-1 (compound 9) Product Page. CAS: 2304938-17-6. View Source
- [2] TargetMol. SEN177 Product Page. IC50: 0.013 μM (QPCTL); Ki: 20 nM (hQC). View Source
